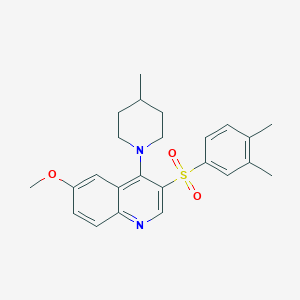

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-16-9-11-26(12-10-16)24-21-14-19(29-4)6-8-22(21)25-15-23(24)30(27,28)20-7-5-17(2)18(3)13-20/h5-8,13-16H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHWGEFEDYPQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene. The resulting quinoline derivative is then subjected to sulfonylation and methoxylation reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key Observations :

- Sulfonyl vs. Aryl/Amino Groups: The target compound’s sulfonyl group (3,4-dimethyl substitution) likely enhances metabolic stability compared to amino or methoxyphenyl groups in analogs like 4k .

- Piperidine Substitution : The 4-methylpiperidin-1-yl group in the target compound and BB90881 may improve CNS penetration compared to spiro piperidine derivatives () .

- Electronic Effects : The methoxy group at position 6 (common in all analogs) contributes to π-stacking interactions in receptor binding .

Key Observations :

Pharmacological and Physicochemical Properties

Key Observations :

- Drug-Likeness: The target compound’s sulfonyl and piperidine groups may improve blood-brain barrier permeability compared to polar amino derivatives () .

- Thermal Stability: High melting points (e.g., 223–225°C for 4k) suggest crystallinity, a trait likely shared by the target compound due to its planar quinoline core .

Biological Activity

The compound 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline is a quinoline derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

The compound features a quinoline core substituted with a sulfonyl group and a methoxy moiety, which may influence its biological interactions.

Antitumor Activity

Research indicates that quinoline derivatives often exhibit significant antitumor properties. In particular, compounds similar to the target molecule have demonstrated efficacy against various cancer cell lines. For example, studies on related quinolines have shown cytotoxic effects against leukemia cell lines such as P-388 and L1210 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoline A | P-388 | 5.0 |

| Quinoline B | L1210 | 2.5 |

| This compound | TBD | TBD |

The proposed mechanisms of action for quinoline derivatives include:

- Inhibition of DNA synthesis : Quinoline compounds can intercalate into DNA, disrupting replication.

- Induction of apoptosis : They may trigger programmed cell death in malignant cells through various signaling pathways.

Pharmacological Studies

Recent studies have focused on the pharmacodynamics and pharmacokinetics of quinoline derivatives. The compound's ability to penetrate cell membranes due to its lipophilic nature enhances its bioavailability.

Case Study: Antileishmanial Activity

A comparative analysis of similar compounds revealed that certain quinolines exhibit antileishmanial activity, suggesting potential for treating leishmaniasis. One study reported a lead compound that inhibited the proliferation of Leishmania mexicana amastigotes with an IC50 value in the sub-micromolar range . This indicates that the biological activity of this compound may extend beyond anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. Modifications to the sulfonyl and methoxy groups can significantly impact their biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased cytotoxicity |

| Variation in piperidine substituents | Altered selectivity towards cancer cells |

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways and critical reaction parameters for this compound?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Quinoline core formation : Friedländer or Skraup synthesis under controlled temperatures (80–120°C) using acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Sulfonylation : Introduction of the 3,4-dimethylbenzenesulfonyl group via nucleophilic substitution with sulfonyl chlorides in dichloromethane or THF, requiring anhydrous conditions and catalytic DMAP .

- Piperidine substitution : Coupling 4-methylpiperidine using Buchwald-Hartwig amination (Pd catalysts, ligands like XPhos) or nucleophilic aromatic substitution under reflux in DMF .

- Key parameters : Solvent polarity, reaction time (12–48 hours), and temperature gradients (25–120°C) must be optimized to avoid byproducts. Purity is confirmed via TLC and HPLC .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C6, sulfonyl at C3) and confirms piperidine ring conformation. Aromatic protons appear δ 7.2–8.5 ppm, while methyl groups on sulfonyl are δ 2.3–2.7 ppm .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₂₄H₂₇N₂O₃S requires m/z 423.17). Fragmentation patterns confirm sulfonyl and piperidine groups .

- HPLC-PDA : Purity >95% is achieved using C18 columns (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to cisplatin controls .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or topoisomerases via fluorescence polarization. IC₅₀ values <10 µM suggest therapeutic potential .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using UV-Vis spectroscopy to guide formulation .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact bioactivity?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs (e.g., replacing sulfonyl with carbonyl) and test in parallel assays. For example:

| Substituent | Target IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| Sulfonyl | 2.1 ± 0.3 | 0.45 |

| Carbonyl | 8.9 ± 1.1 | 1.20 |

- Mechanistic insight : Sulfonyl groups enhance DNA intercalation (via planar quinoline-sulfonyl stacking) but reduce solubility due to hydrophobicity .

Q. How to design experiments to resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Standardize assays : Replicate conflicting studies under identical conditions (cell line passages, serum concentrations, incubation times). For example, discrepancies in antiproliferative activity may arise from varying ATP levels in cell viability assays .

- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., topoisomerase II). Compare with experimental IC₅₀ to validate computational models .

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to calculate weighted mean IC₅₀ values .

Q. What strategies optimize pharmacokinetic properties without compromising efficacy?

- Methodological Answer :

- Prodrug synthesis : Introduce hydrolyzable esters (e.g., acetyl) at the methoxy group to enhance oral bioavailability. Assess hydrolysis rates in plasma .

- Lipid nanoparticle encapsulation : Use microfluidics to prepare nanoparticles (size <200 nm) for improved tumor targeting. Measure biodistribution via radiolabeling (³H or ¹⁴C) .

- CYP450 inhibition assays : Test metabolite formation using human liver microsomes to predict drug-drug interactions .

Experimental Design & Data Analysis

Q. How to validate target engagement in cellular models?

- Methodological Answer :

- Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 µM), lyse, heat (37–65°C), and quantify target protein stability via Western blot .

- CRISPR knockouts : Generate target gene (e.g., TOP2A) KO cell lines and compare compound efficacy to wild-type controls .

Q. What statistical approaches are critical for dose-response studies?

- Methodological Answer :

- Four-parameter logistic model : Fit dose-response curves using GraphPad Prism to calculate Hill slopes and maximal efficacy (Emax). Report 95% confidence intervals .

- ANOVA with Tukey’s post-hoc : Compare IC₅₀ values across analogs; p<0.05 indicates significance .

Chemical Stability & Reactivity

Q. How does the sulfonyl group influence chemical stability under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via HPLC; sulfonyl groups resist hydrolysis compared to esters (t₁/₂ >144 hours vs. t₁/₂ <24 hours) .

- Photodegradation : Expose to UV light (λ=254 nm) for 48 hours. Sulfonyl derivatives show <5% degradation due to UV absorbance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.